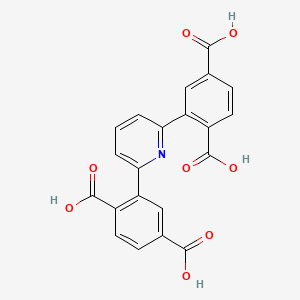![molecular formula C24H36N2O8S B13702515 Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid: is a complex organic compound with a molecular formula of C24H36N2O8S and a molecular weight of 512.62 . This compound is notable for its intricate structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenylsulfanyl group. It is often used in chemical synthesis and research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and phenylsulfanyl butylamine.
Protection of Amino Group: The amino group of phenylsulfanyl butylamine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Piperidine Derivative: The protected amine is then reacted with piperidine-4-carboxylic acid methyl ester under appropriate conditions to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines and subsequent substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during various reaction steps.
Biology and Medicine:
Drug Development: The compound’s structure is similar to many pharmacologically active molecules, making it a valuable intermediate in drug development.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its structural complexity.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Catalysis: It serves as a ligand or catalyst in various industrial chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The phenylsulfanyl group can participate in various chemical reactions, such as oxidation and substitution, allowing for the formation of diverse products. The piperidine ring provides structural stability and can interact with various biological targets, making the compound useful in drug development and biological studies .
Comparación Con Compuestos Similares
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but without the oxalic acid component.
Uniqueness:
Functional Groups: The presence of both the Boc protecting group and the phenylsulfanyl group makes this compound highly versatile in chemical synthesis.
Oxalic Acid Salt: The addition of oxalic acid enhances the compound’s stability and solubility, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C24H36N2O8S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C22H34N2O4S.C2H2O4/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4;3-1(4)2(5)6/h5-9,17-18H,10-16H2,1-4H3,(H,23,26);(H,3,4)(H,5,6) |
Clave InChI |
LLOQCIKPDNFOSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





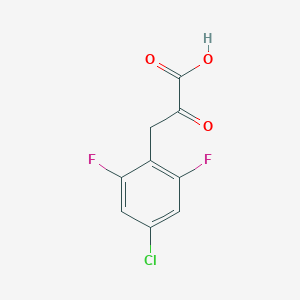


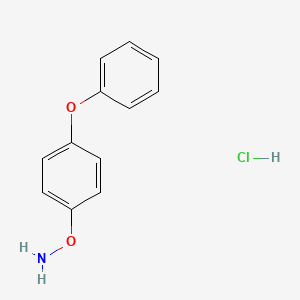
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
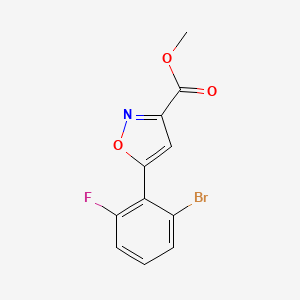
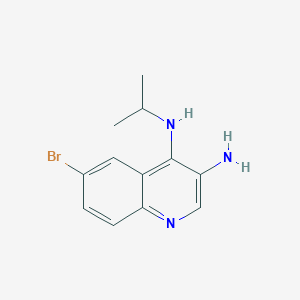
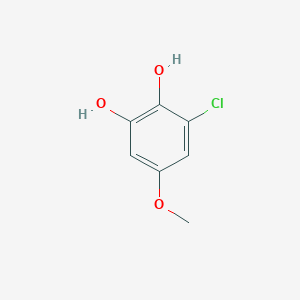
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
